molecular formula C20H14ClN3O2 B5407337 7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5407337
M. Wt: 363.8 g/mol
InChI Key: XQTAKYLMHPBYDC-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDBM13" and is a pyrazolopyrimidine derivative. BDBM13 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of BDBM13 is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins that are involved in the growth and replication of cancer cells, infectious agents, and the aggregation of proteins in neurological disorders. BDBM13 has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. BDBM13 has also been shown to inhibit the activity of the RNA-dependent RNA polymerase, which is involved in the replication of RNA viruses.
Biochemical and Physiological Effects:
BDBM13 has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis in cancer cells, inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, inhibiting the replication of RNA viruses, and inhibiting the activity of the proteasome. BDBM13 has also been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using BDBM13 in lab experiments include its low toxicity, its potential applications in various fields, and its ability to inhibit the activity of various enzymes and proteins. The limitations of using BDBM13 in lab experiments include its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of BDBM13. These include further studies to fully understand its mechanism of action, the development of more efficient and cost-effective synthesis methods, the testing of BDBM13 in animal models, and the development of BDBM13 derivatives with improved properties. Additionally, BDBM13 may have potential applications in other fields, such as agriculture and environmental science. Further studies are needed to fully understand the potential applications of BDBM13 in these fields.
Conclusion:
In conclusion, BDBM13 is a chemical compound that has shown potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. BDBM13 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to fully understand the potential applications of BDBM13 in various fields and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of BDBM13 has been achieved using various methods, including microwave-assisted synthesis, one-pot synthesis, and multi-step synthesis. The most common method used for the synthesis of BDBM13 is the multi-step synthesis, which involves the reaction of 3-chlorobenzaldehyde with 2-methylpyrazol-5-amine to form 3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form the final product, BDBM13.

Scientific Research Applications

BDBM13 has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, BDBM13 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. In neurological disorders, BDBM13 has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In infectious diseases, BDBM13 has shown potential in inhibiting the replication of the hepatitis C virus and the Zika virus.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-12-19(14-3-2-4-15(21)9-14)20-22-8-7-16(24(20)23-12)13-5-6-17-18(10-13)26-11-25-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAKYLMHPBYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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